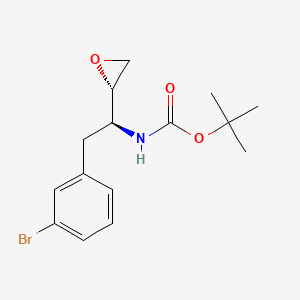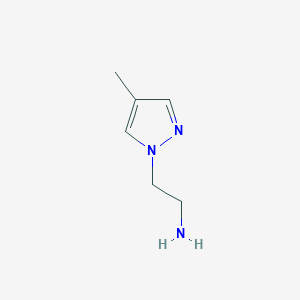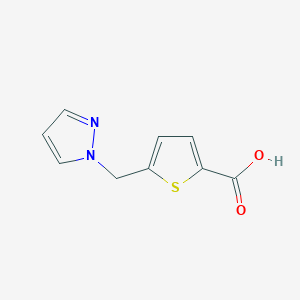
tert-Butyl ((S)-2-(3-bromophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . Additionally, tert-butyl 3-bromopropionate may be used to synthesize various compounds .Chemical Reactions Analysis
The tert-butyl group in this compound has a unique reactivity pattern that is used in various chemical transformations . The carbamate group is also reactive and is used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tert-butyl carbamate has a melting point of 105-110°C , and tert-butyl 3-bromopropionate has a density of 1.253 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Potential Applications
Asymmetric Aldol Routes : Ghosh, Cárdenas, and Brindisi (2017) described the enantioselective syntheses of tert-butyl carbamates including variants similar to the specified compound. These syntheses are part of the development of novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
High-Yielding Preparation Method : Li et al. (2015) developed a convenient and efficient method for the preparation of tert-butyl carbamates. Their approach offers advantages in simplicity, cost efficiency, yield, and reliability for industrial applications (Li et al., 2015).
Epoxidation Synthesis : Qiu, Xia, and Sun (2019) reported on the efficient catalytic epoxidation reaction for the synthesis of an epoxyketone, which is a crucial intermediate in the synthesis of certain pharmaceutical compounds (Qiu, Xia, & Sun, 2019).
Chemical Properties and Reactions
Novel Reduction of Perfluoroalkyl Ketones : Sokeirik et al. (2006) investigated the reaction of a similar tert-butyl N-(2-bromophenyl)carbamate compound, leading to unexpected reduction products. This study provides insights into the reactivity and potential chemical applications of these compounds (Sokeirik et al., 2006).
Crystallographic Studies : Kant, Singh, and Agarwal (2015) carried out synthetic and crystallographic studies of tert-butyl carbamate derivatives, offering valuable information on their structural properties (Kant, Singh, & Agarwal, 2015).
Application in Polymer Science
- Chain Transfer Agents in Polymerization : Hotta, Kanazawa, and Aoshima (2020) demonstrated that tert-butyl esters, including carbamates, can function as chain transfer agents in the cationic copolymerization of vinyl ethers and oxiranes, indicating their potential in polymer science (Hotta, Kanazawa, & Aoshima, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWNVKAEOHGSDS-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)[C@H]2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592360 |
Source


|
| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-(3-bromophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
1217801-96-1 |
Source


|
| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)



![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)





